4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol
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Overview
Description
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction forms the thiadiazole ring, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but different substitution pattern.
4-Chlorophenyl-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group instead of a thiol group.
Uniqueness
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a compound belonging to the thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a chlorophenyl group. The presence of the thiadiazole moiety is crucial for its biological activities due to its electron-deficient nature and ability to participate in various chemical interactions.
1. Anticancer Activity
Research has demonstrated that derivatives of 1,2,3-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A study reported that this compound showed promising antiproliferative activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on the structural modifications made to the compound .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis via activation of caspases and inhibition of specific kinases involved in cell cycle regulation .
Cell Line | IC50 Value (µg/mL) |
---|---|
MCF-7 | 2.32 |
HepG2 | 10.10 |
HT-29 (Colon) | 5.36 |
2. Antimicrobial Activity
Thiadiazole derivatives have shown broad-spectrum antimicrobial properties:
- Bacterial Inhibition : Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria. The incorporation of halogen substituents enhances their antibacterial potency .
- Mechanism : The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazoles has been documented in various studies:
- In Vivo Studies : Research indicates that these compounds can significantly reduce inflammation markers in animal models subjected to inflammatory stimuli .
- Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases.
4. Analgesic Activity
Studies have also highlighted the analgesic effects of thiadiazole derivatives:
- Pain Models : In experimental pain models (e.g., acetic acid-induced writhing tests), these compounds exhibited significant pain relief comparable to standard analgesics .
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Breast Cancer Treatment : In a preclinical model, this compound demonstrated enhanced apoptosis in MCF-7 cells when combined with traditional chemotherapeutics, suggesting a potential role as an adjunct therapy .
- Antimicrobial Trials : Clinical trials evaluating the antimicrobial efficacy of thiadiazole derivatives showed promising results against resistant bacterial strains, indicating their potential application in treating infections where conventional antibiotics fail .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2H-thiadiazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-8(12)13-11-10-7/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTVJEACMSGLKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNSC2=S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377133 |
Source
|
Record name | 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338408-98-3 |
Source
|
Record name | 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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